The Discovery and Synthesis of Cyp4Z1-IN-1: A Potent Inhibitor Targeting a Novel Oncology Target
The Discovery and Synthesis of Cyp4Z1-IN-1: A Potent Inhibitor Targeting a Novel Oncology Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 family 4 subfamily Z member 1 (CYP4Z1) has emerged as a promising therapeutic target in oncology, particularly in breast cancer, due to its limited expression in healthy tissues and significant upregulation in tumor cells. This guide provides a detailed overview of the discovery and synthesis of Cyp4Z1-IN-1 (also known as compound 7c), a potent and selective inhibitor of CYP4Z1. We will delve into the rational drug design, synthesis pathway, key experimental data, and the methodologies employed in its development, offering a comprehensive resource for researchers in the field of oncology and medicinal chemistry.
Introduction to CYP4Z1 as a Therapeutic Target
CYP4Z1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.[1][2] Unlike many other CYPs, CYP4Z1 exhibits a highly restricted expression pattern, with notable overexpression in breast carcinoma and mammary glands.[3] This differential expression makes it an attractive target for the development of targeted cancer therapies with a potentially wide therapeutic window. While the precise physiological function of CYP4Z1 is still under investigation, its association with tumor progression and poor prognosis in breast cancer has spurred the development of selective inhibitors to probe its biological role and therapeutic potential.[4]
The Discovery of Cyp4Z1-IN-1 (Compound 7c)
The discovery of Cyp4Z1-IN-1 was the result of a lead optimization campaign starting from the pan-CYP inhibitor HET0016.[5][6] The development process involved a rational design strategy to enhance potency and selectivity for CYP4Z1.
Lead Optimization Strategy
The discovery workflow for Cyp4Z1-IN-1 can be summarized as a multi-step process focused on iterative chemical synthesis and biological evaluation.
Synthesis Pathway of Cyp4Z1-IN-1
Cyp4Z1-IN-1 is a novel N-hydroxyphenylformamidine derivative. The general synthesis of this class of compounds involves the reaction of an appropriately substituted aniline with a formamide derivative. The specific multi-step synthesis of Cyp4Z1-IN-1 (compound 7c) as described in the literature is outlined below.[5][6]
Quantitative Data Summary
The inhibitory activity of Cyp4Z1-IN-1 and its precursors was evaluated to determine their potency and selectivity. The key quantitative data are summarized in the tables below.
Table 1: In vitro Inhibitory Activity of Cyp4Z1-IN-1 and Lead Compound
| Compound | CYP4Z1 IC50 (nM) | Antiproliferative IC50 (nM) (Breast CSCs) |
| Cyp4Z1-IN-1 (7c) | 41.8 | 483 ± 2.5 |
| HET0016 | Moderate Inhibition | Not Reported |
Data sourced from Yuan Y, et al. J Med Chem. 2022.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of Cyp4Z1-IN-1.
General Synthesis of N-(4-(ethoxycarbonyl)phenyl)-N'-hydroxyformimidamide (Cyp4Z1-IN-1)
To a solution of ethyl 4-aminobenzoate in triethyl orthoformate, a catalytic amount of acetic acid is added, and the mixture is heated to reflux. After completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure. The resulting intermediate, ethyl 4-(((ethoxymethylene)amino)benzoate), is then dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, Cyp4Z1-IN-1, is then isolated by extraction and purified by column chromatography.
CYP4Z1 Inhibition Assay
The inhibitory activity of the synthesized compounds against CYP4Z1 is determined using a recombinant human CYP4Z1 enzyme system.[8] The assay is typically performed in a 96-well plate format.
Protocol:
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A reaction mixture containing recombinant human CYP4Z1, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and a fluorescent probe substrate is prepared.
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The test compound (Cyp4Z1-IN-1) is added to the wells at various concentrations.
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The reaction is initiated by the addition of an NADPH-regenerating system.
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The plate is incubated at 37°C for a specified period.
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The reaction is terminated by the addition of a stop solution.
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The fluorescence of the metabolized probe is measured using a plate reader.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Cell-Based Assays
Breast Cancer Stem Cell (CSC) Spheroid Formation Assay:
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Single-cell suspensions of breast cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in ultra-low attachment plates.
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The cells are treated with varying concentrations of Cyp4Z1-IN-1.
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The plates are incubated for a period sufficient for spheroid formation (typically 7-10 days).
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The number and size of the spheroids are quantified using microscopy and image analysis software.
Western Blot Analysis for Stemness Markers:
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Breast cancer cells are treated with Cyp4Z1-IN-1 for a specified duration.
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Total protein is extracted from the cells, and protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against stemness markers (e.g., Oct4, Sox2, Nanog).
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After washing, the membrane is incubated with a corresponding secondary antibody.
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The protein bands are visualized using a chemiluminescence detection system.
Conclusion
Cyp4Z1-IN-1 represents a significant advancement in the development of selective inhibitors for CYP4Z1.[7] Its discovery through a rational, lead-optimization approach has provided a valuable chemical probe to further elucidate the role of CYP4Z1 in cancer biology. The potent and specific inhibitory activity of Cyp4Z1-IN-1, coupled with its demonstrated effects on breast cancer stem cell properties, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[5][7] This guide provides a comprehensive technical overview to support ongoing research and development efforts targeting CYP4Z1.
References
- 1. CYP4Z1 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. WikiGenes - CYP4Z1 - cytochrome P450, family 4, subfamily Z,... [wikigenes.org]
- 4. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
